molecular formula C22H43N3O10 B8178774 Azido-PEG8-C-Boc

Azido-PEG8-C-Boc

Cat. No.: B8178774
M. Wt: 509.6 g/mol
InChI Key: GLHQFKXMGGQWSP-UHFFFAOYSA-N
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Description

Azido-PEG8-C-Boc is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is crucial for forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The compound’s full chemical name is tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG8-C-Boc is synthesized through a series of chemical reactions involving polyethylene glycol and azide groups. The synthesis typically involves the following steps:

    Polyethylene Glycol Activation: Polyethylene glycol is activated using a suitable reagent to introduce reactive groups.

    Azide Introduction: The activated polyethylene glycol is then reacted with sodium azide to introduce the azide group.

    Boc Protection: The final step involves the protection of the compound with tert-butoxycarbonyl (Boc) to yield this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of polyethylene glycol are activated using industrial-grade reagents.

    Azide Reaction: The activated polyethylene glycol is reacted with sodium azide in large reactors.

    Boc Protection: The final product is protected with tert-butoxycarbonyl in industrial-scale equipment

Chemical Reactions Analysis

Types of Reactions

Azido-PEG8-C-Boc undergoes several types of chemical reactions, including:

    Click Chemistry: The azide group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups

Common Reagents and Conditions

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper catalysts and alkyne-containing molecules.

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Requires DBCO or BCN-containing molecules

Major Products Formed

The major products formed from these reactions are triazole-linked compounds, which are crucial in the synthesis of PROTACs .

Scientific Research Applications

Azido-PEG8-C-Boc has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, enabling selective protein degradation

    Biology: Facilitates the study of protein functions and interactions by selectively degrading target proteins

    Medicine: Potential therapeutic applications in targeting and degrading disease-causing proteins

    Industry: Used in the development of novel drugs and therapeutic agents

Mechanism of Action

Azido-PEG8-C-Boc exerts its effects by acting as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

    Azido-PEG8-Boc: Similar in structure and function, used in the synthesis of PROTACs

    t-Boc-Aminooxy-PEG8-azide: Contains a t-Boc-aminooxy group and an azide group, used in bioconjugation experiments.

Uniqueness

Azido-PEG8-C-Boc is unique due to its specific structure, which allows it to act as an effective linker in PROTACs, facilitating selective protein degradation. Its ability to undergo both CuAAC and SPAAC reactions makes it versatile in various chemical and biological applications .

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43N3O10/c1-22(2,3)35-21(26)20-34-19-18-33-17-16-32-15-14-31-13-12-30-11-10-29-9-8-28-7-6-27-5-4-24-25-23/h4-20H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHQFKXMGGQWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43N3O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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